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Compound of Interest

Compound Name: 6-Ethoxyquinoline-2-carbaldehyde

Cat. No.: B027307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and

conformational preferences of 6-Ethoxyquinoline-2-carbaldehyde, a quinoline derivative of

interest in medicinal chemistry and materials science. Due to the limited availability of direct

experimental data for this specific molecule, this document leverages a combination of

theoretical predictions, comparative analysis with structurally related compounds, and

established experimental protocols to offer a robust understanding of its chemical and physical

properties.

Molecular Structure
The molecular structure of 6-Ethoxyquinoline-2-carbaldehyde is characterized by a planar

quinoline ring system substituted with an ethoxy group at the 6-position and a carbaldehyde

group at the 2-position. The fundamental chemical properties are listed in Table 1.

Table 1: General Properties of 6-Ethoxyquinoline-2-carbaldehyde
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Property Value

CAS Number 100063-12-5

Molecular Formula C₁₂H₁₁NO₂[1]

Molecular Weight 201.22 g/mol [1]

To predict the precise geometric parameters of the molecule, a comparative analysis with the

known crystal structure of 2-Methoxyquinoline-3-carbaldehyde is employed. The quinoline ring

is expected to be essentially planar. The ethoxy and carbaldehyde groups will exhibit specific

conformations relative to this plane, as discussed in the following section.

Conformational Analysis
The conformational landscape of 6-Ethoxyquinoline-2-carbaldehyde is primarily defined by

the rotation around the C6-O bond of the ethoxy group and the C2-C(aldehyde) bond.

Carbaldehyde Group Conformation: The aldehyde group at the 2-position is expected to be

nearly coplanar with the quinoline ring to maximize π-conjugation. Based on studies of

similar 2-substituted quinolines, the oxygen atom of the aldehyde is likely oriented anti to the

quinoline ring nitrogen to minimize steric hindrance.

Ethoxy Group Conformation: The ethoxy group at the 6-position possesses two rotatable

bonds. The C(aromatic)-O-C-C dihedral angle will determine the orientation of the ethyl

group. The most stable conformation is predicted to be one where the ethyl group is oriented

to minimize steric clashes with the adjacent hydrogen atoms on the quinoline ring.

A logical workflow for determining the most stable conformer would involve computational

modeling, as depicted in the following diagram.
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Workflow for Conformational Analysis

Initial 3D Structure Generation

Conformational Search (e.g., Molecular Mechanics)

Geometry Optimization of Low-Energy Conformers (DFT)

Frequency Calculation to Confirm Minima Analysis of Rotational Barriers

Identification of Most Stable Conformer(s)

Click to download full resolution via product page

Caption: A typical workflow for the computational conformational analysis of a molecule.

Spectroscopic Properties
The structural features of 6-Ethoxyquinoline-2-carbaldehyde can be elucidated through

various spectroscopic techniques. Predicted and comparative spectral data are summarized

below.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
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Table 2: Predicted IR Spectral Data

Functional Group Predicted Wavenumber (cm⁻¹)

C-H (Aromatic) ~3100-3000

C-H (Aldehyde) ~2850, ~2750

C=O (Aldehyde) ~1700

C=C, C=N (Aromatic Ring) ~1600-1450

C-O-C (Ethoxy) ~1250 (asymmetric), ~1050 (symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern and electronic

environment of the molecule. The predicted chemical shifts are based on data from closely

related compounds such as 6-methoxyquinoline and various quinoline-carbaldehydes.

Table 3: Predicted ¹H NMR Spectral Data

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde (-CHO) 9.8 - 10.2 s

Quinoline H-3 7.8 - 8.2 d

Quinoline H-4 8.0 - 8.4 d

Quinoline H-5 7.2 - 7.5 d

Quinoline H-7 7.0 - 7.3 dd

Quinoline H-8 7.9 - 8.3 d

Ethoxy (-OCH₂CH₃) 4.0 - 4.3 q

Ethoxy (-OCH₂CH₃) 1.3 - 1.6 t

Table 4: Predicted ¹³C NMR Spectral Data
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Carbon Predicted Chemical Shift (δ, ppm)

Aldehyde (C=O) 190 - 195

Quinoline C-2 150 - 155

Quinoline C-3 120 - 125

Quinoline C-4 135 - 140

Quinoline C-4a 128 - 132

Quinoline C-5 105 - 110

Quinoline C-6 155 - 160

Quinoline C-7 122 - 127

Quinoline C-8 130 - 135

Quinoline C-8a 145 - 150

Ethoxy (-OCH₂) 63 - 68

Ethoxy (-CH₃) 14 - 18

Experimental Protocols
While a specific, detailed synthesis for 6-Ethoxyquinoline-2-carbaldehyde is not readily

available in the cited literature, a plausible synthetic route can be devised based on established

methods for preparing quinoline aldehydes. The Vilsmeier-Haack reaction is a common and

effective method.

Synthesis via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the formylation of an activated quinoline

derivative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b027307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Workflow for 6-Ethoxyquinoline-2-carbaldehyde

Starting Material: 6-Ethoxyquinoline

Reaction with 6-Ethoxyquinoline

Vilsmeier Reagent Formation (POCl₃ + DMF)

Hydrolysis

Work-up and Purification

Product: 6-Ethoxyquinoline-2-carbaldehyde

Click to download full resolution via product page

Caption: A generalized synthetic workflow for the preparation of the title compound.

Procedure:

Vilsmeier Reagent Preparation: In a round-bottom flask, cool dimethylformamide (DMF) to 0

°C and slowly add phosphorus oxychloride (POCl₃) with stirring.

Reaction: To the prepared Vilsmeier reagent, add a solution of 6-ethoxyquinoline in DMF

dropwise at 0 °C.
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Heating: After the addition is complete, the reaction mixture is typically heated to a moderate

temperature (e.g., 60-80 °C) for several hours.

Hydrolysis: The reaction mixture is cooled and then poured onto crushed ice, followed by

neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution).

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl

acetate or dichloromethane). The organic layer is washed, dried, and the solvent is removed

under reduced pressure. The crude product can be purified by column chromatography or

recrystallization.

Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the structural confirmation of the

synthesized product.

Spectroscopic Characterization Workflow

Purified Product

IR Spectroscopy ¹H NMR Spectroscopy ¹³C NMR Spectroscopy Mass Spectrometry

Data Analysis and Structural Confirmation

Click to download full resolution via product page

Caption: A standard workflow for the characterization of a synthesized organic compound.

Instrumentation and Data Acquisition:
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IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared (FTIR)

spectrometer using KBr pellets or as a thin film.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300-600 MHz for protons. Samples are dissolved in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the

molecular formula.

This technical guide provides a foundational understanding of the molecular structure and

conformation of 6-Ethoxyquinoline-2-carbaldehyde for researchers and professionals in the

field. Further experimental and computational studies are encouraged to refine the data

presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b027307?utm_src=pdf-body
https://www.benchchem.com/product/b027307?utm_src=pdf-custom-synthesis
https://www.echemi.com/products/pd2109054136-6-ethoxyquinoline-2-carbaldehyde.html
https://www.benchchem.com/product/b027307#molecular-structure-and-conformation-of-6-ethoxyquinoline-2-carbaldehyde
https://www.benchchem.com/product/b027307#molecular-structure-and-conformation-of-6-ethoxyquinoline-2-carbaldehyde
https://www.benchchem.com/product/b027307#molecular-structure-and-conformation-of-6-ethoxyquinoline-2-carbaldehyde
https://www.benchchem.com/product/b027307#molecular-structure-and-conformation-of-6-ethoxyquinoline-2-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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